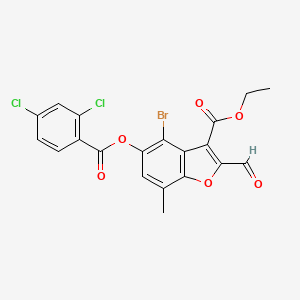

Ethyl 4-bromo-5-((2,4-dichlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

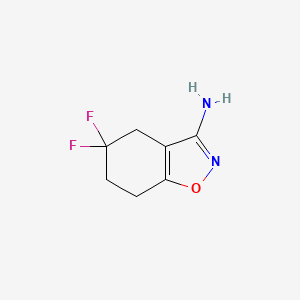

Ethyl 4-bromo-5-((2,4-dichlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is a complex organic compound with the following structural features:

- It contains an ethyl ester group (denoted by “ethyl”).

- The core structure is a benzofuran ring substituted at various positions.

- The 4-bromo group is attached to the benzofuran ring.

- The 2-formyl group (aldehyde) is also part of the structure.

- Additionally, there are dichlorobenzoyl and carboxylate moieties.

Synthesis Analysis

The synthesis of this compound involves several steps, including the functionalization of boronic esters. However, specific synthetic routes and conditions would require further investigation by referring to relevant literature.

Molecular Structure Analysis

The molecular formula of Ethyl 4-bromo-5-((2,4-dichlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is C~18~H~11~BrCl~2~O~5~ . The detailed molecular structure includes the benzofuran ring, halogen substituents, and the ester group. The arrangement of atoms and bond angles can be visualized using computational software or molecular modeling tools.

Chemical Reactions Analysis

Given the presence of functional groups (bromine, dichlorobenzoyl, formyl, and carboxylate), this compound may participate in various reactions:

- Nucleophilic substitution : The bromine atom can undergo substitution reactions.

- Hydrolysis : The ester group can be hydrolyzed to form the corresponding carboxylic acid.

- Reduction : The aldehyde group may be reduced to an alcohol.

- Acylation : The dichlorobenzoyl group can participate in acylation reactions.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the melting point to understand its solid-state behavior.

- Solubility : Determine its solubility in various solvents.

- Stability : Assess stability under different conditions (light, temperature, etc.).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactions

Photolysis of related ethyl ester compounds has been studied, revealing insights into carbene generation and its capture by nucleophiles, offering pathways for novel synthetic routes in organic chemistry (Ang, Prager, & Williams, 1995). Similarly, the bromination and subsequent reactions of ethyl esters with nucleophilic reagents to obtain bromomethyl derivatives indicate the versatility of these compounds in synthesizing pharmacologically active derivatives (Pevzner, 2003).

Pharmacological Intermediates

The transformation of ethyl ester compounds into pharmacologically active benzo[b]thiophen derivatives underscores their role as key intermediates in medicinal chemistry. These transformations enable the synthesis of compounds with potential therapeutic applications, highlighting the importance of such esters in drug discovery and development (Chapman, Clarke, Gore, & Sharma, 1971).

Advanced Materials and Photochemistry

Studies on ethyl ester compounds also delve into the realm of photochemistry, where photolysis in various solvents reveals competing pathways that could be harnessed for designing materials with specific properties or for understanding the mechanistic aspects of photochemical reactions (Ang & Prager, 1992). Furthermore, the synthesis of trifluoromethyl heterocycles from diazoketoesters exemplifies the potential of ethyl esters in generating diverse chemical structures, crucial for developing novel materials and chemicals with unique properties (Honey, Pasceri, Lewis, & Moody, 2012).

Safety And Hazards

Safety data, including toxicity, flammability, and environmental impact, should be obtained from reliable sources.

Zukünftige Richtungen

Research avenues include:

- Biological Activity : Investigate potential applications (e.g., pharmaceuticals, agrochemicals).

- Synthetic Modifications : Explore derivatization for improved properties.

- Structural Elucidation : Confirm the structure using spectroscopic techniques.

Eigenschaften

IUPAC Name |

ethyl 4-bromo-5-(2,4-dichlorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrCl2O6/c1-3-27-20(26)15-14(8-24)28-18-9(2)6-13(17(21)16(15)18)29-19(25)11-5-4-10(22)7-12(11)23/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCVTEPMYHAWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=C(C=C(C=C3)Cl)Cl)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrCl2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-5-((2,4-dichlorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B2846471.png)

![1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2846473.png)

![N-benzyl-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2846474.png)

![(E)-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2846476.png)

![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)

![1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2846483.png)

![2-(3-Hydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846486.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)